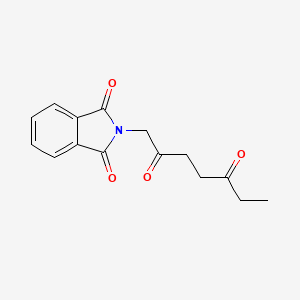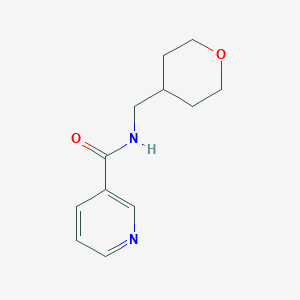![molecular formula C10H9N5 B8620645 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which reacts with terminal alkynes under mild conditions to form pyrazoles . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like aryl halides.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Aryl halides with a base such as potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methyl-1H-pyrazol-5-yl)pyridine
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 5-Hydroxy-1-methyl-1H-pyrazole
Uniqueness
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9N5 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H9N5/c1-6-7-4-9(8-2-3-12-14-8)11-5-10(7)15-13-6/h2-5H,1H3,(H,12,14)(H,13,15) |
Clave InChI |
TXCICXYGWQENHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(N=CC2=NN1)C3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile](/img/structure/B8620566.png)








![[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
![2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine](/img/structure/B8620646.png)



